molecular formula C9H11BrN2O2 B6162713 methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate CAS No. 2091856-13-0

methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate

Cat. No.: B6162713
CAS No.: 2091856-13-0
M. Wt: 259.10 g/mol
InChI Key: IARQMIFXBRWCNV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate typically involves the bromination of a pyrrolo[1,2-a]imidazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole: Lacks the ester group, which may affect its reactivity and binding properties.

    Methyl 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.

Uniqueness

Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Properties

CAS No.

2091856-13-0

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-5-8(10)12-4-6(9(13)14-2)3-7(12)11-5/h6H,3-4H2,1-2H3

InChI Key

IARQMIFXBRWCNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CC(CC2=N1)C(=O)OC)Br

Purity

95

Origin of Product

United States

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